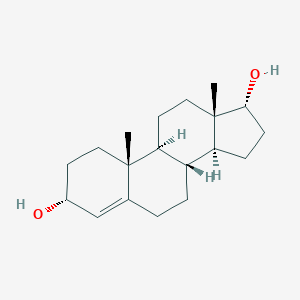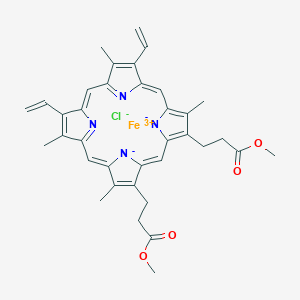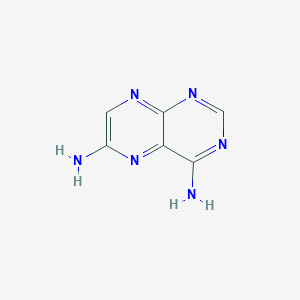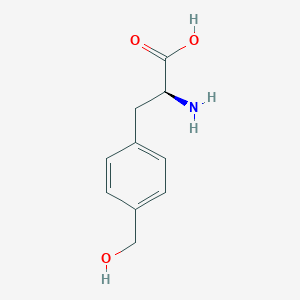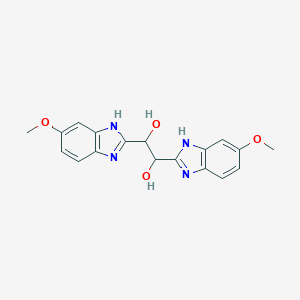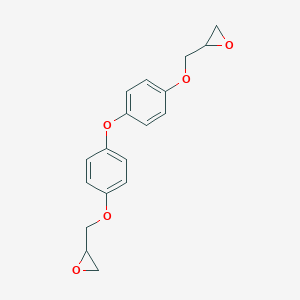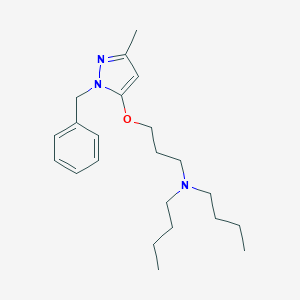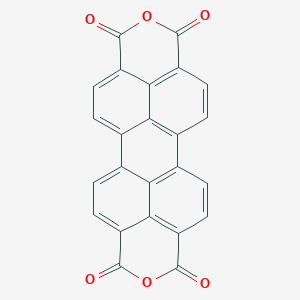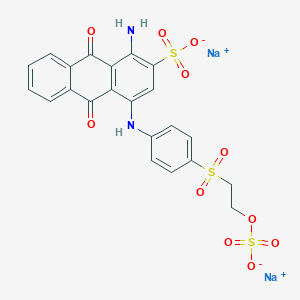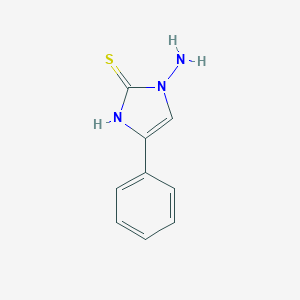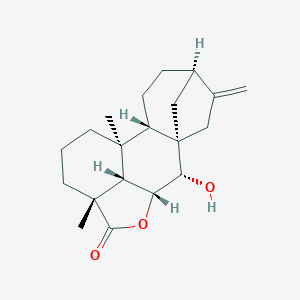
7alpha-Hydroxykaurenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-Hydroxykaurenolide is a natural product that belongs to the diterpenoid family of compounds. It is derived from the plant Isodon rubescens and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 7alpha-Hydroxykaurenolide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. Studies have shown that 7alpha-Hydroxykaurenolide can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
7alpha-Hydroxykaurenolide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7alpha-Hydroxykaurenolide in lab experiments include its wide range of biological activities and its ability to inhibit key enzymes and signaling pathways involved in inflammation and cancer. However, its limitations include the difficulty in obtaining the natural product from Isodon rubescens and the need for chemical modifications to produce derivatives with improved biological activities.
Direcciones Futuras
For research on 7alpha-Hydroxykaurenolide include the development of new synthetic methods for producing derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 7alpha-Hydroxykaurenolide and its potential therapeutic applications. Studies on the pharmacokinetics and toxicity of 7alpha-Hydroxykaurenolide are also needed to assess its suitability for use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 7alpha-Hydroxykaurenolide can be accomplished through a multi-step process involving the isolation of the natural product from Isodon rubescens, followed by chemical modifications. The natural product can be extracted from the plant using solvents such as ethanol or methanol. The extracted material is then subjected to chromatography to isolate 7alpha-Hydroxykaurenolide. The purified compound can be further modified using chemical reactions to produce derivatives with improved biological activities.
Aplicaciones Científicas De Investigación
7alpha-Hydroxykaurenolide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to be effective against several viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
Propiedades
Número CAS |
15959-13-4 |
|---|---|
Nombre del producto |
7alpha-Hydroxykaurenolide |
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
Clave InChI |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
SMILES canónico |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



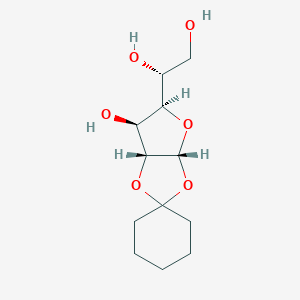
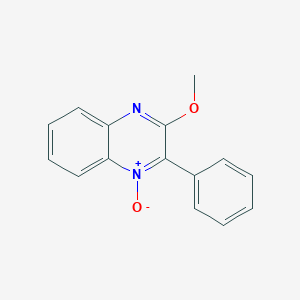
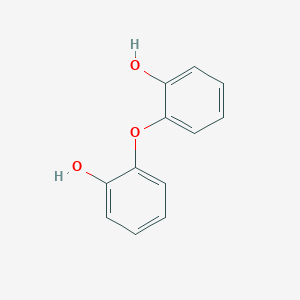
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
